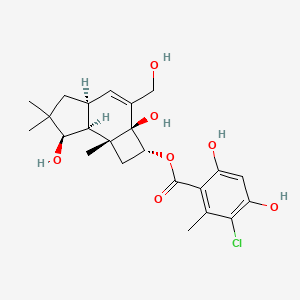
NNZ 2591
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es handelt sich um ein experimentelles Medikament, das zur Behandlung von neurologischen Entwicklungsstörungen wie Angelman-Syndrom, Phelan-McDermid-Syndrom, Pitt-Hopkins-Syndrom und Prader-Willi-Syndrom entwickelt wurde . Die Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, um die kognitiven und motorischen Funktionen zu verbessern, Angstzustände zu reduzieren und Krampfanfälle zu verhindern .
Herstellungsmethoden
NNZ-2591 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Diketopiperazinrings beinhalten. Der Syntheseweg beinhaltet typischerweise die Cyclisierung von Glycin- und Prolin-Derivaten unter bestimmten Reaktionsbedingungen. Industrielle Produktionsmethoden für NNZ-2591 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
NNZ-2591 is synthesized through a series of chemical reactions involving the formation of a diketopiperazine ring. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. Industrial production methods for NNZ-2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .
Analyse Chemischer Reaktionen
NNZ-2591 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: NNZ-2591 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.
Wissenschaftliche Forschungsanwendungen
NNZ-2591 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird in Studien verwendet, die sich mit der Synthese und Charakterisierung von cyclischen Peptiden befassen.
Biologie: NNZ-2591 wird auf seine Auswirkungen auf zelluläre Signalwege und neurologische Entwicklungsprozesse untersucht.
Medizin: Die Verbindung wird als potenzielle Behandlung für neurologische Entwicklungsstörungen untersucht. .
Wirkmechanismus
NNZ-2591 entfaltet seine Wirkung, indem es die Spiegel des Insulin-ähnlichen Wachstumsfaktors 1 (IGF-1) im Gehirn moduliert. IGF-1 ist ein Hormon, das eine entscheidende Rolle bei der Hirnentwicklung und der Reaktion auf Pathologien spielt. NNZ-2591 ist ein synthetisches Analog von cyclischem Glycin-Prolin, einem Abbauprodukt von IGF-1. Die Verbindung hilft, die Bioverfügbarkeit von IGF-1 zu regulieren, und erleichtert so die Hirnentwicklung und das normale Funktionieren durch verschiedene Signalwege .
Wirkmechanismus
NNZ-2591 exerts its effects by modulating the levels of insulin-like growth factor 1 (IGF-1) in the brain. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies. NNZ-2591 is a synthetic analog of cyclic glycine-proline, a breakdown product of IGF-1. The compound helps regulate the bioavailability of IGF-1, thereby facilitating brain development and normal functioning through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
NNZ-2591 ist chemisch ähnlich dem cyclischen Glycin-Prolin, einem kleinen Protein, das natürlich im Gehirn vorkommt. Weitere ähnliche Verbindungen sind:
Eigenschaften
| Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target. | |
CAS-Nummer |
847952-38-9 |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |
InChI-Schlüssel |
WVKCGUOWPZAROG-JTQLQIEISA-N |
SMILES |
C=CCC12CCCN1C(=O)CNC2=O |
Isomerische SMILES |
C=CC[C@@]12CCCN1C(=O)CNC2=O |
Kanonische SMILES |
C=CCC12CCCN1C(=O)CNC2=O |
| 847952-38-9 | |
Synonyme |
cyclo-L-glycyl-L-2-allylproline NNZ-2591 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)



![(3E,5E,11E,13E)-8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1250437.png)

![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)


![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)


